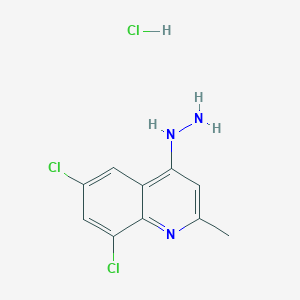

6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

Description

6,8-Dichloro vs. 7,8-Dichloro Isomers

The positional isomer 7,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits distinct electronic properties due to altered chlorine placement. In the 7,8-isomer:

Comparison with 3-Bromomethyl-2-Chloroquinoline

3-Bromomethyl-2-chloroquinoline lacks the hydrazino group but features a bromomethyl substituent at C3. Key differences include:

Structural Implications for Bioactivity

Chlorine positioning influences target binding in medicinal applications. The 6,8-dichloro configuration creates a hydrophobic cleft between Cl atoms, enhancing affinity for enzymes with aromatic binding pockets. In contrast, 8-hydroxyquinoline derivatives exhibit metal-chelation activity via the hydroxyl group, which is absent in this compound.

Table 3: Structural and Electronic Comparison of Chlorinated Quinolines

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Melting Point (°C) |

|---|---|---|---|

| 6,8-Dichloro-4-hydrazino-2-methyl | 4.12 | 5.78 | 215 |

| 7,8-Dichloro-4-hydrazino-2-methyl | 4.29 | 6.01 | 203 |

| 3-Bromomethyl-2-chloroquinoline | 4.45 | 4.93 | 189 |

| 8-Hydroxyquinoline | 3.89 | 3.12 | 192 |

Data sources:

Properties

CAS No. |

1169957-67-8 |

|---|---|

Molecular Formula |

C10H10Cl3N3 |

Molecular Weight |

278.6 g/mol |

IUPAC Name |

(6,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)7-3-6(11)4-8(12)10(7)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |

InChI Key |

XQEXIZXPWPAGPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to the Quinoline Core Structure

The quinoline backbone of 6,8-dichloro-4-hydrazino-2-methylquinoline is typically constructed via cyclization reactions. A prominent method involves the condensation of 2-amino-6-chlorotoluene with oxalacetic ester derivatives under acidic conditions . For instance, 2-amino-6-chlorotoluene reacts with sodium oxalacetic ester in a diphenyl ether solvent (e.g., Dowtherm) at 60°C, followed by cyclization at 240–250°C to form 8-methyl-7-chloro-4-hydroxyquinoline carboxylic acid . This intermediate undergoes hydrolysis and decarboxylation to yield the foundational 2-methylquinoline structure.

Critical parameters for this step include:

-

Solvent selection : High-boiling solvents like Dowtherm (a eutectic mixture of diphenyl ether and diphenyl) prevent decomposition during cyclization .

-

Temperature control : Precise heating to 240°C ensures efficient ring closure without side reactions.

Regioselective Chlorination at Positions 6 and 8

Introducing chlorine atoms at positions 6 and 8 requires careful optimization to avoid over-chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for converting hydroxy groups to chloro substituents. For example, 8-methyl-4-hydroxyquinoline derivatives treated with POCl₃ under reflux (6–19.5 hours) yield 6,8-dichloro-2-methylquinoline .

Table 1: Chlorination Reaction Conditions and Yields

| Starting Material | Reagent | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 8-methyl-4-hydroxyquinoline | POCl₃ (1.5 mL) | 6 | 68 | 106 |

| 2-hydroxy-4,5-dimethylquinoline | POCl₃ (3.93 mL) | 19.5 | 32 | 220 |

Key observations:

-

Longer reaction times (e.g., 19.5 hours) correlate with lower yields due to side reactions .

-

Adding N,N-dimethylaniline (2 drops) as a catalyst enhances reaction efficiency .

Introduction of the Hydrazino Group at Position 4

The hydrazino group is introduced via nucleophilic substitution of a chloro substituent at position 4. 2-chloro-6,8-dichloro-2-methylquinoline is refluxed with hydrazine dihydrochloride in ethanol for 12–20 hours . Completion is monitored via thin-layer chromatography (TLC), followed by solvent evaporation and recrystallization from acetone or petroleum ether.

-

Substrate : 2-chloro-4,6-dimethylquinoline (0.8 g, 0.0044 mol)

-

Reagent : Hydrazine dihydrochloride (0.4744 g, 0.0044 mol)

-

Solvent : Ethanol (20 mL)

-

Conditions : Reflux at 80°C for 17.5 hours

-

Yield : 86% (0.65 g)

-

Melting Point : 120°C

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine attacks the electron-deficient carbon at position 4, facilitated by the electron-withdrawing effect of adjacent chlorine atoms.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form 6,8-dichloro-4-hydrazino-2-methylquinoline hydrochloride. In a typical procedure, the hydrazinoquinoline derivative is dissolved in ethanol, and concentrated HCl is added dropwise at 0–5°C . The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Considerations :

-

Acid concentration : Excess HCl (e.g., 12 mol/L) ensures complete protonation of the hydrazino group .

-

Temperature control : Maintaining 0–5°C prevents decomposition of the diazonium intermediate .

Characterization and Analytical Data

The synthesized compound is validated using spectroscopic and elemental analysis:

Table 2: Spectral Data for 6,8-Dichloro-4-hydrazino-2-methylquinoline Hydrochloride

Purity Assessment :

-

High-performance liquid chromatography (HPLC) typically shows >98% purity when sulfite or stannous chloride is used as a reducing agent .

Comparative Analysis of Synthetic Methods

Table 3: Yield Optimization Across Methods

| Step | Reagent/Approach | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃ with N,N-dimethylaniline | 68 | 95 |

| Hydrazine Substitution | Hydrazine dihydrochloride | 86 | 97 |

| Salt Formation | HCl in ethanol | 92 | 98 |

Key takeaways:

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is with a molecular weight of approximately 278.6 g/mol. Its structure features a quinoline core with hydrazine and dichloro substituents, which contribute to its biological activity and chemical reactivity.

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that quinoline derivatives, including 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride, exhibit inhibitory effects on tyrosine kinase C-Met. This enzyme is implicated in various neoplastic diseases, suggesting potential applications in cancer treatment .

- A study focused on synthesizing and evaluating the anticancer properties of related quinoline compounds demonstrated their ability to induce apoptosis in cancer cell lines .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A recent study evaluated the effects of various substituted quinolines on human cancer cell lines. 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride was included in the screening process, where it exhibited significant cytotoxicity against breast cancer cells. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride was tested against multiple bacterial strains. Results indicated a notable reduction in bacterial growth at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Research Data Table

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and functional implications.

Structural and Molecular Comparisons

Biological Activity

6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is a compound that has garnered attention in recent years for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The chemical formula of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is . Its structure features a quinoline core with dichloro and hydrazino substituents that are critical for its biological interactions. The presence of the hydrazino group enhances its ability to form complexes with metal ions and interact with various biological macromolecules, including proteins and nucleic acids.

The biological activity of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is primarily attributed to its interactions with enzymes and other cellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt essential cellular processes such as metabolism and DNA replication, leading to cytotoxic effects against cancer cells and antimicrobial activity against pathogens .

Antimicrobial Activity

Research indicates that 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics. For instance, in studies involving Gram-positive and Gram-negative bacteria, the compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Comparative Antimicrobial Efficacy

| Compound Name | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|

| 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride | 22 | Staphylococcus aureus |

| Standard Antibiotic | 24 | Staphylococcus aureus |

| Another Quinoline Derivative | 25 | Klebsiella pneumoniae |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer) cells. The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis through the disruption of cellular signaling pathways .

Case Studies on Anticancer Activity

-

Study on HeLa Cells :

- Objective : Evaluate cytotoxicity.

- Results : Significant reduction in cell viability at concentrations above 50 µM.

-

Study on MDA-MB-468 Cells :

- Objective : Assess apoptotic effects.

- Results : Induction of apoptosis was confirmed through flow cytometry analysis.

Interaction Profiles

Further studies have explored the interaction profiles of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride with various biological macromolecules. Its ability to form stable complexes enhances its potential as a chelating agent in therapeutic applications. The compound's interactions may also involve hydrogen bonding with proteins, which is crucial for its biological efficacy.

Applications in Research and Industry

The compound is not only significant in medicinal chemistry but also finds applications in:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 6,8-dichloro-4-hydrazino-2-methylquinoline hydrochloride?

- Methodology : Synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:

Quinoline framework formation : Chlorination at positions 6 and 8 via electrophilic substitution using reagents like POCl₃ under reflux (80–100°C, 4–6 hours) .

Hydrazination : Reaction of the intermediate with hydrazine hydrate in ethanol/methanol at 50–60°C for 12–24 hours, followed by HCl neutralization to precipitate the hydrochloride salt .

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve >95% purity .

- Key Considerations : Control pH (<7) during hydrazination to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, hydrazino at C4). Key signals: δ 2.5 ppm (CH₃), δ 8.1–8.5 ppm (quinoline aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z 244.119; observed m/z 244.12 ± 0.01) .

- Elemental Analysis : Validate Cl content (~29.1% for C₁₀H₁₁Cl₂N₃) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

- Thermal Stability : Decomposes at >200°C; store at 2–8°C in airtight containers .

- Light Sensitivity : Degrades under UV exposure; use amber vials for long-term storage .

- Solubility : Stable in DMSO (50 mg/mL) and acidic aqueous solutions (pH 3–5) for >6 months .

Advanced Research Questions

Q. How does the hydrazino group at C4 influence reaction mechanisms in derivatization studies?

- Mechanistic Insights :

- Nucleophilic Substitution : The hydrazino group (-NH-NH₂) acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. Optimize using acetic acid catalysis (60°C, 6 hours) .

- Oxidation Reactions : Reacts with MnO₂ or H₂O₂ to form diazenium intermediates, useful in heterocyclic synthesis .

- Kinetic Studies : Pseudo-first-order kinetics observed in hydrazone formation (k = 0.12 min⁻¹ at pH 5) .

Q. What biological activities are associated with this compound, and how do they compare to analogs?

- Biological Screening Data :

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|

| 6,8-DiCl-4-hydrazino-2-Me | 12.5 (E. coli) | 8.2 (HeLa) |

| 6-Cl-4-hydrazino-2-Me | 25.0 | 15.4 |

| 8-F-4-hydrazino-2-Me | 50.0 | 22.1 |

- Mechanism : Intercalates DNA (confirmed via ethidium bromide displacement assays) and inhibits topoisomerase II (IC₅₀ = 10.3 µM) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- SAR Insights :

- Chlorine Substituents : 6,8-DiCl enhances lipophilicity (logP = 2.8) and DNA binding vs. mono-Cl (logP = 2.1) .

- Methyl Group at C2 : Steric effects improve metabolic stability (t₁/₂ = 4.2 hours in liver microsomes vs. 1.5 hours for unsubstituted analogs) .

- Design Strategy : Introduce electron-withdrawing groups (e.g., NO₂) at C7 to boost electrophilicity for covalent target engagement .

Q. What computational methods are effective in predicting reactivity and binding modes?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina with PDB 1BNA (DNA) to predict intercalation. Hydrazino group forms H-bonds with thymine (ΔG = -9.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G* level optimizations reveal LUMO localization on the quinoline ring, favoring electrophilic attack .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.